Bacopaside X

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bacopaside A is one of the major active compounds found in Bacopa monnieri, a medicinal herb traditionally used in Ayurvedic medicine for cognitive enhancement and memory improvement []. While research on Bacopa monnieri is ongoing, the specific focus on Bacopaside A in scientific research is growing due to its potential neuroprotective and cognitive-enhancing properties.

Neuroprotective Effects

Studies suggest that Bacopaside A may offer neuroprotection by:

- Reducing oxidative stress: Bacopaside A exhibits antioxidant activity, potentially reducing free radical damage in brain cells [].

- Promoting neurotrophic factors: Research indicates Bacopaside A may increase levels of brain-derived neurotrophic factor (BDNF), a protein crucial for nerve cell growth and survival [].

- Modulating inflammatory pathways: Animal studies suggest Bacopaside A may dampen neuroinflammation, a key player in neurodegenerative diseases [].

Cognitive Enhancement

Bacopaside A's potential role in cognitive function is another area of active research. Studies suggest it may:

- Improve memory and learning: Some human trials show that Bacopaside A supplementation may enhance memory and learning in healthy adults and those with mild cognitive decline [, ]. However, the quality of evidence is limited, and more robust studies are needed.

- Enhance cognitive processing: Animal research suggests Bacopaside A may improve cognitive function by promoting nerve cell communication and reducing age-related cognitive decline.

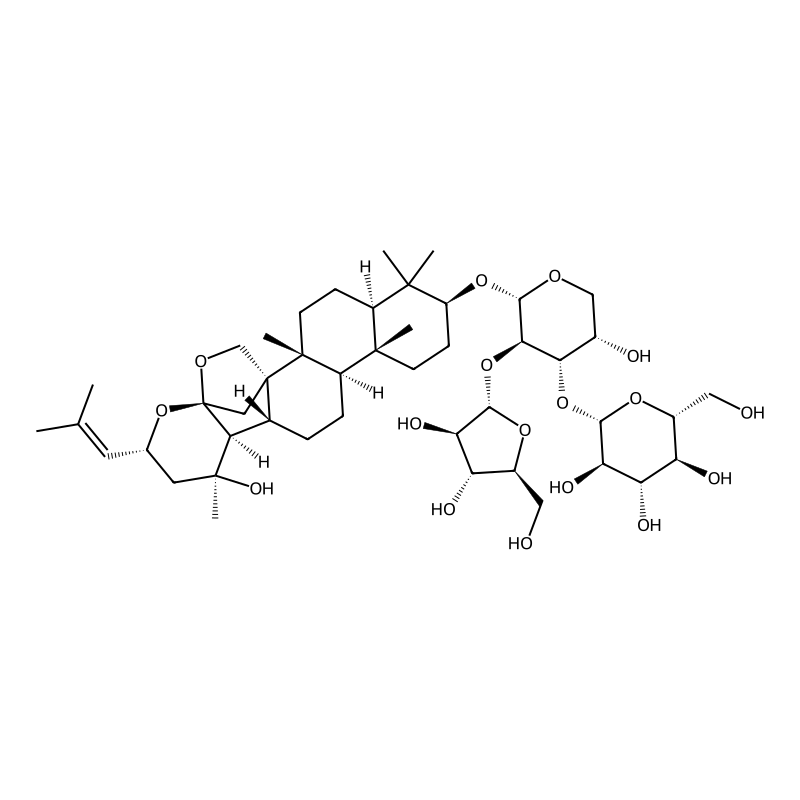

Bacopaside X is a triterpenoid saponin derived from the plant Bacopa monnieri, which is commonly used in traditional Ayurvedic medicine. This compound is recognized for its diverse biological activities, including neuroprotective, anticancer, and antifungal properties. Bacopaside X is structurally characterized by its jujubogenin aglycone and a unique sugar moiety arrangement, specifically 3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside . The compound has gained attention for its potential therapeutic applications, particularly in cognitive enhancement and cancer treatment.

The chemical reactivity of Bacopaside X primarily involves its saponin structure, which can undergo hydrolysis, oxidation, and glycosylation reactions. These reactions are significant in modifying its bioavailability and enhancing its pharmacological effects. For example, the hydrolysis of glycosidic bonds can release aglycones that may exhibit distinct biological activities compared to the intact saponin . Additionally, Bacopaside X's interactions with various biological targets can lead to complex biochemical pathways influencing cell signaling and apoptosis.

Bacopaside X exhibits a range of biological activities:

- Neuroprotective Effects: It has been shown to reduce oxidative stress and enhance the expression of antioxidant enzymes, which are crucial for protecting neural cells from damage .

- Anticancer Properties: Research indicates that Bacopaside X may induce apoptosis in cancer cells by promoting DNA damage and disrupting cellular homeostasis . Its ability to interact with cellular membranes and influence intracellular signaling pathways contributes to its anticancer potential.

- Antifungal Activity: Bacopaside X has demonstrated efficacy against certain fungal strains, suggesting its utility as a natural antifungal agent .

The synthesis of Bacopaside X can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting Bacopaside X from Bacopa monnieri using solvents like ethanol or methanol. This method preserves the compound's integrity and biological activity.

- Chemical Synthesis: Synthetic approaches may include glycosylation reactions where jujubogenin is reacted with specific sugars to form Bacopaside X. This method allows for the production of analogs with modified properties for targeted applications.

- Biotechnological Methods: Advances in biotransformation using microbial systems can also yield Bacopaside X through enzymatic processes that modify precursor compounds found in Bacopa monnieri extracts .

Bacopaside X has several promising applications:

- Cognitive Enhancement: Due to its neuroprotective properties, it is explored as a supplement for improving memory and cognitive function.

- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies.

- Natural Antifungal Agent: Its antifungal properties make it suitable for use in treating fungal infections, either alone or as part of a combination therapy .

Bacopaside X shares structural similarities with several other compounds derived from Bacopa monnieri. Here are some notable comparisons:

| Compound | Aglycone | Sugar Moiety Structure | Unique Features |

|---|---|---|---|

| Bacoside A | Jujubogenin | 3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)-O-β-D-glucopyranosyl)oxy] | Most studied; known for nootropic effects |

| Bacopaside I | Pseudojujubogenin | 3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside | Exhibits neuroprotective properties |

| Bacopasaponin C | Pseudojujubogenin | 3-O-[β-D-glucopyranosyl(1→3){α-L-arabinofuranosyl(1→2)} α-L-arabinopyranoside | Potential anticancer activity |

| Bacopaside II | Pseudojujubogenin | 3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3) β-D-glucopyranoside | Similar structure but distinct biological effects |

Bacopaside X is unique due to its specific sugar moiety arrangement and its potent effects on both neuroprotection and anticancer activity, distinguishing it from other saponins derived from Bacopa monnieri.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Ramasamy S, Chin SP, Sukumaran SD, Buckle MJ, Kiew LV, Chung LY. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri. PLoS One. 2015 May 12;10(5):e0126565. doi: 10.1371/journal.pone.0126565. eCollection 2015. PubMed PMID: 25965066; PubMed Central PMCID: PMC4428790.

3: Tothiam C, Phrompittayarat W, Putalun W, Tanaka H, Sakamoto S, Khan IA, Ingkaninan K. An enzyme-linked immunosorbant assay using monoclonal antibody against bacoside A₃ for determination of jujubogenin glycosides in Bacopa monnieri (L.) Wettst. Phytochem Anal. 2011 Sep-Oct;22(5):385-91. doi: 10.1002/pca.1293. Epub 2011 Mar 17. PubMed PMID: 21413093.

4: Bhandari P, Kumar N, Singh B, Singh V, Kaur I. Silica-based monolithic column with evaporative light scattering detector for HPLC analysis of bacosides and apigenin in Bacopa monnieri. J Sep Sci. 2009 Aug;32(15-16):2812-8. doi: 10.1002/jssc.200900082. PubMed PMID: 19606439.

5: Zhou Y, Peng L, Zhang WD, Kong DY. Effect of triterpenoid saponins from Bacopa monniera on scopolamine-induced memory impairment in mice. Planta Med. 2009 May;75(6):568-74. doi: 10.1055/s-0029-1185339. Epub 2009 Feb 12. PubMed PMID: 19214943.

6: Murthy PB, Raju VR, Ramakrisana T, Chakravarthy MS, Kumar KV, Kannababu S, Subbaraju GV. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography. Chem Pharm Bull (Tokyo). 2006 Jun;54(6):907-11. PubMed PMID: 16755069.